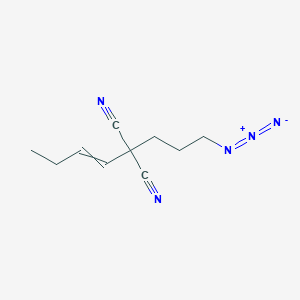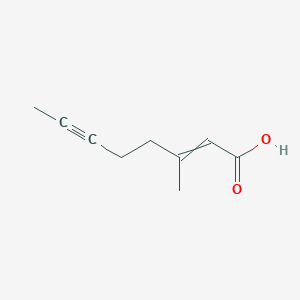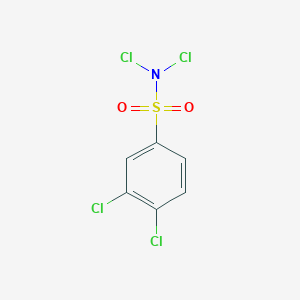![molecular formula C16H13NS B12600727 2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole CAS No. 881030-15-5](/img/structure/B12600727.png)
2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is an organic compound that features a biphenyl group attached to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole typically involves the coupling of a biphenyl derivative with a thiazole precursor. One common method involves the use of Grignard reagents. For example, 4-bromotoluene can be reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide. This intermediate is then coupled with a thiazole derivative under nitrogen atmosphere to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and protective equipment, are crucial due to the potential toxicity of some reagents used in the synthesis.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the biphenyl moiety, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced biphenyl-thiazole derivative.
Substitution: Formation of halogenated or nitrated biphenyl-thiazole derivatives.
科学的研究の応用
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The biphenyl moiety can intercalate with DNA, disrupting its function, while the thiazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Biphenyl: An aromatic hydrocarbon with two connected phenyl rings.
Thiazole: A heterocyclic compound containing both sulfur and nitrogen atoms in a five-membered ring.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-4-methyl-1,3-thiazole is unique due to the combination of the biphenyl and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not observed in the individual components .
特性
CAS番号 |
881030-15-5 |
|---|---|
分子式 |
C16H13NS |
分子量 |
251.3 g/mol |
IUPAC名 |
4-methyl-2-(2-phenylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C16H13NS/c1-12-11-18-16(17-12)15-10-6-5-9-14(15)13-7-3-2-4-8-13/h2-11H,1H3 |
InChIキー |
OPPAUDSULLZSNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[3-(Hexyloxy)-4-(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12600648.png)


![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)



![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)




